molecular formula C9H10FNO2S B13899093 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

Cat. No.: B13899093
M. Wt: 215.25 g/mol
InChI Key: IMDIFHKZOLSPNV-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)-2-fluoroaniline is an organic compound that features a cyclopropylsulfonyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylsulfonyl)-2-fluoroaniline typically involves the introduction of the cyclopropylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of 3-(cyclopropylsulfonyl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfonyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The fluorine atom and the aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclopropylsulfonyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the fluorine atom can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylsulfonyl)-2-fluoroaniline is unique due to the combination of the cyclopropylsulfonyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential as a bioactive molecule.

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

3-cyclopropylsulfonyl-2-fluoroaniline

InChI

InChI=1S/C9H10FNO2S/c10-9-7(11)2-1-3-8(9)14(12,13)6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

IMDIFHKZOLSPNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2F)N

Origin of Product

United States

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